3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE
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Overview
Description
3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE is a complex organic compound that features a combination of fluorophenyl, triazole, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.
Condensation Reactions: Formation of the oxadiazole ring through condensation of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: Final coupling of the triazole and oxadiazole intermediates with N,N-dimethylaniline using reagents such as palladium catalysts in Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Use as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural conformation .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE is unique due to its combination of fluorophenyl, triazole, and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-25(2)16-5-3-4-14(10-16)19-21-18(23-27-19)17-12-26(24-22-17)11-13-6-8-15(20)9-7-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTERSKDOZQFPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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